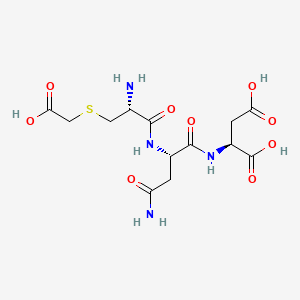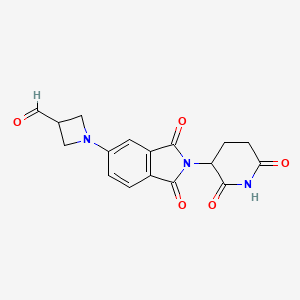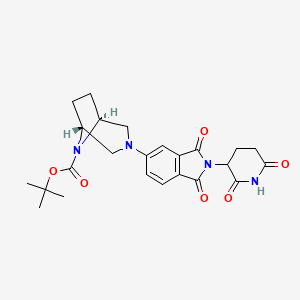![molecular formula C12H15N5O3 B12365102 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one is a synthetic nucleoside analog. It is known for its antiviral properties, particularly against hepatitis B virus (HBV). This compound is also referred to as entecavir , a potent inhibitor of HBV polymerase .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one involves multiple steps. The key steps include the formation of the cyclopentyl ring and the attachment of the purine base. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce various functional groups onto the molecule .
Wissenschaftliche Forschungsanwendungen
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and cellular processes.
Medicine: Primarily used as an antiviral agent for the treatment of chronic hepatitis B infection.
Wirkmechanismus
The compound exerts its antiviral effects by inhibiting the HBV polymerase enzyme. It competes with the natural substrate deoxyguanosine triphosphate, leading to the termination of viral DNA synthesis. This inhibition occurs at multiple stages of the viral replication cycle, including the priming of the HBV polymerase, reverse transcription of the negative strand, and synthesis of the positive strand .
Vergleich Mit ähnlichen Verbindungen
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one: is unique compared to other nucleoside analogs due to its high potency and low resistance profile. Similar compounds include:
Lamivudine: Another nucleoside analog used for HBV treatment but with a higher resistance rate.
Adefovir: A nucleotide analog with a different mechanism of action and resistance profile.
Tenofovir: A nucleotide analog with a broader spectrum of activity against HBV and HIV.
Eigenschaften
Molekularformel |
C12H15N5O3 |
|---|---|
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C12H15N5O3/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20/h4,6-9,18-19H,1-3H2,(H2,13,16,20)/t6-,7-,8-,9?/m0/s1 |
InChI-Schlüssel |
IAVOIUJETMUMJM-VQKVPJPESA-N |
Isomerische SMILES |
C=C1[C@H](C[C@@H]([C@H]1CO)O)N2C=NC3C2=NC(=N)NC3=O |
Kanonische SMILES |
C=C1C(CC(C1CO)O)N2C=NC3C2=NC(=N)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-[[5-chloro-2-[4-[3-[4-[2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxo-3H-isoindol-5-yl]piperidin-1-yl]cyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]amino]-2-oxo-1-propan-2-ylquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B12365025.png)
![Glc(a1-3)Glc6Ac(b1-3)[coumaroyl(-1)[Bz(-3)]Fruf(b2-2)][coumaroyl(3-OMe)(-4)]D-Ido(a1-1b)Glc](/img/structure/B12365031.png)
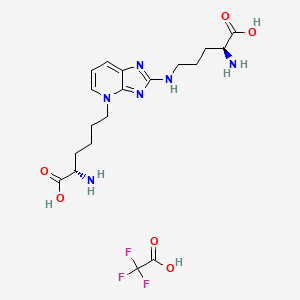
![(2R)-2-[[6-[(5,6-dichloro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12365037.png)
![(S)-2-({5-[3-(2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)-propyl]-thiophene-3-carbonyl}-amino)-pentanedioic acid](/img/structure/B12365045.png)
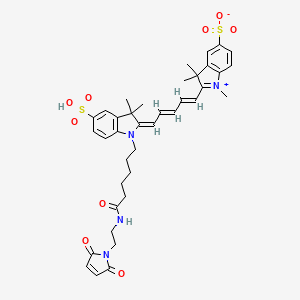
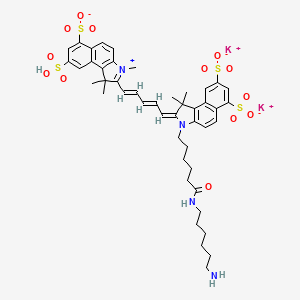
![2-[4-[(E)-[5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B12365065.png)
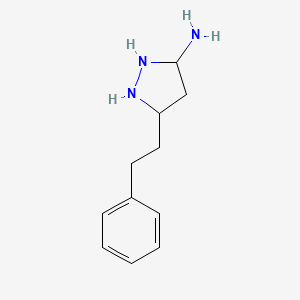
![(2S)-2-[[4-[2-(2-amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12365071.png)
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B12365074.png)
